![molecular formula C19H18ClN3O4 B5596762 3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)
3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide
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Overview
Description
The synthesis and characterization of complex benzamide derivatives, including those with chloro, methoxy, and oxadiazole groups, are of significant interest due to their diverse potential applications in medicinal chemistry and material science. These compounds often exhibit unique chemical and physical properties that can be harnessed for various purposes.
Synthesis Analysis
The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, starting from simple precursors. For instance, compounds with benzamide functionality, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been synthesized using tritium/hydrogen exchange with an organoiridium catalyst (Crabtree's catalyst), showcasing the chemical versatility of benzamides (Yang Hong et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted through acylation reactions followed by characterization using NMR, elemental analysis, and X-ray crystallography. Such analyses reveal the influence of intermolecular interactions on molecular geometry and provide insights into the stability and reactivity of the compound (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives can vary significantly based on their functional groups. For example, the introduction of chloro and methoxy groups can influence the electronic properties and reactivity patterns of these compounds. Studies on similar compounds, such as the synthesis and bioactivity of oxadiazole derivatives, highlight the potential of these molecules for antiproliferative activities, demonstrating the importance of chemical modifications in tailoring biological activity (Linhong Jin et al., 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined by the molecular structure and intermolecular forces present in the compound. For instance, crystal structure analysis provides valuable information on the stability and solubility of these compounds (Isuru R. Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzamide derivatives can be significantly altered by the introduction of different substituents. Studies involving DFT calculations and experimental analyses have been conducted to understand the electronic structure, reactivity, and interaction of these compounds with biological targets, providing insights into their potential applications in drug design and material science (Nuha Wazzan et al., 2016).
properties
IUPAC Name |
3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-11-4-5-13(8-14(11)20)19(24)21-10-17-22-18(23-27-17)12-6-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNAMKXBZQTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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